molecular formula C16H10Br2N6O B5976418 3,5-dibromo-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

3,5-dibromo-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

Cat. No. B5976418
M. Wt: 462.1 g/mol
InChI Key: IKODWFTXWABOFN-FBCYGCLPSA-N
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Description

3,5-dibromo-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in different fields.

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is complex and not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating various signaling pathways. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that 3,5-dibromo-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It also has neuroprotective properties and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3,5-dibromo-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in lab experiments is its potent anti-cancer properties. It has also been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on 3,5-dibromo-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone. One area of research is to further understand the compound's mechanism of action and identify potential targets for its use in cancer treatment. Another area of research is to explore the compound's potential use in treating other diseases, such as diabetes and Alzheimer's disease. Additionally, researchers can explore ways to optimize the synthesis process to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone involves a multistep process. The first step is the synthesis of 3,5-dibromo-4-hydroxybenzaldehyde, which is then reacted with 5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide to produce the final product. The synthesis process has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

3,5-dibromo-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been studied for its potential applications in various scientific research fields. One of the primary areas of research is cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use in treating other diseases, such as diabetes and Alzheimer's disease.

properties

IUPAC Name

2,6-dibromo-4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2N6O/c17-10-5-8(6-11(18)14(10)25)7-19-23-16-21-15-13(22-24-16)9-3-1-2-4-12(9)20-15/h1-7,25H,(H2,20,21,23,24)/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKODWFTXWABOFN-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC(=C(C(=C4)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC(=C(C(=C4)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dibromo-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

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